3,4-Dichloro-6-phenylpyridazine

Vue d'ensemble

Description

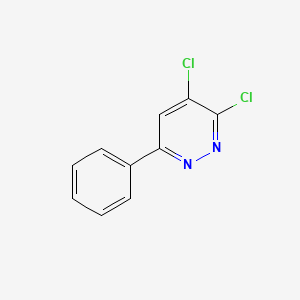

3,4-Dichloro-6-phenylpyridazine (CAS 64942-62-7) is a halogenated pyridazine derivative with the molecular formula C₁₀H₆Cl₂N₂ and a molecular weight of 225.07 g/mol. It features two chlorine atoms at the 3- and 4-positions of the pyridazine ring and a phenyl group at the 6-position. This compound is typically stored under inert conditions at 2–8°C to ensure stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-6-phenylpyridazine typically involves the chlorination of 6-phenylpyridazine. One common method includes the reaction of 6-phenylpyridazine with phosphorus oxychloride (POCl3) in the presence of a suitable solvent like chloroform. The reaction is carried out at elevated temperatures, usually around 65°C, for several hours until completion .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dichloro-6-phenylpyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products:

Substitution Reactions: Products include various substituted pyridazine derivatives, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, which may have different functional groups attached

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

3,4-Dichloro-6-phenylpyridazine serves as an essential intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications through substitution reactions, making it a versatile building block in organic synthesis. For instance, it can undergo nucleophilic substitution reactions where the chlorine atoms are replaced with other functional groups, leading to the formation of amines or ethers.

Reaction Mechanisms

The compound can participate in several types of reactions:

- Substitution Reactions: Chlorine atoms can be substituted with nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions: The compound can be oxidized to form pyridazine oxides or reduced to yield pyridazine amines.

- Coupling Reactions: It can also engage in coupling reactions to create more complex molecular structures.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising biological activities. It has been studied for its potential antimicrobial effects and anticancer properties. Specific studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may act by inhibiting specific enzymes or receptors involved in tumor growth .

Drug Development

The compound is explored for its potential use in drug development. It has been targeted for designing inhibitors that can modulate biological pathways relevant to diseases such as cancer and inflammation. For example, formulations containing pyridazine compounds have been proposed for treating neuroinflammatory diseases, showcasing its therapeutic potential .

Industrial Applications

Advanced Materials

In materials science, this compound is utilized in developing advanced materials such as polymers and coatings. Its unique chemical properties allow it to be incorporated into materials that require specific functionalities, such as thermal stability and chemical resistance .

Liquid Crystal Displays

Pyridazine derivatives have found applications in liquid crystal displays (LCDs) and organic light-emitting diode devices (OLEDs), highlighting their significance in the electronics industry .

Case Studies and Research Findings

- Anticancer Activity Study : A study published in ResearchGate focused on the design and synthesis of pyridazine-based compounds with potent antiangiogenic activity. The findings indicated that modifications to the pyridazine scaffold could enhance biological activity against cancer cell proliferation .

- Neuroinflammatory Disease Treatment : A patent application described formulations containing pyridazine compounds aimed at treating neuroinflammatory diseases. The research outlined methods for synthesizing these compounds and their potential mechanisms of action within biological systems .

- Material Science Application : Research into the use of pyridazine derivatives in materials chemistry highlighted their role in creating functionalized polymers with specific electronic properties suitable for use in modern display technologies .

Mécanisme D'action

The mechanism of action of 3,4-Dichloro-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation, thereby exerting antiplatelet activity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3,4-Dichloro-6-phenylpyridazine with four analogs:

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents | Key Properties | Applications |

|---|---|---|---|---|---|---|

| This compound | 64942-62-7 | C₁₀H₆Cl₂N₂ | 225.07 | Cl, Ph | High reactivity, irritant | Pharmaceutical intermediates |

| 3,4-Dichloro-6-(4-methylphenyl)pyridazine | 1171545-90-6 | C₁₁H₈Cl₂N₂ | 239.10 | Cl, 4-MePh | Increased lipophilicity | Research use |

| 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine | 303996-20-5 | C₁₁H₆ClF₃N₂ | 258.63 | Cl, 4-CF₃Ph | Electron-deficient, stable | Agrochemicals |

| 6-Chloro-5-methylpyridazin-3-amine | 66346-87-0 | C₅H₇ClN₃ | 144.58 | Cl, Me, NH₂ | Nucleophilic sites | Drug discovery |

Key Observations :

- The trifluoromethylphenyl derivative (CAS 303996-20-5) introduces strong electron-withdrawing effects, which may stabilize the molecule in harsh environments or improve binding to target proteins . The amine-substituted analog (CAS 66346-87-0) replaces one chlorine with an NH₂ group, creating nucleophilic sites for further functionalization .

- Molecular Weight and Reactivity :

- The parent compound’s dual chlorine atoms enhance its electrophilicity, favoring nucleophilic aromatic substitution (e.g., with amines or alkoxides). In contrast, the trifluoromethyl analog’s bulkier substituent may sterically hinder such reactions .

- The lower molecular weight of the amine derivative (144.58 g/mol) suggests greater solubility in polar solvents compared to the heavily halogenated analogs .

Activité Biologique

3,4-Dichloro-6-phenylpyridazine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article examines its biochemical properties, mechanisms of action, and potential applications in fields such as medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C10H7Cl2N2. Its structure features a pyridazine ring with chlorine substituents at the 3 and 4 positions and a phenyl group at position 6. The presence of these substituents enhances its electrophilicity and reactivity, making it a candidate for various biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can induce cytotoxic effects against various cancer cell lines. It inhibits cell proliferation and promotes apoptosis through multiple signaling pathways.

- Anti-inflammatory Effects : The compound has been reported to inhibit the production of pro-inflammatory cytokines and nitric oxide in activated glial cells, suggesting potential applications in treating neuroinflammatory conditions.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain pathogens.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound interacts with specific enzymes, leading to inhibition or activation of their functions. For example, it may inhibit calcium ion influx necessary for platelet aggregation, exhibiting antiplatelet activity.

- Gene Expression Modulation : By affecting transcription factors, the compound can alter gene expression profiles related to inflammation and cancer progression.

- Cell Signaling Pathways : It influences various cell signaling pathways that regulate cellular metabolism and function.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; inhibits proliferation | , |

| Anti-inflammatory | Reduces pro-inflammatory cytokines in glial cells | |

| Antimicrobial | Exhibits activity against specific bacterial strains |

Case Study: Anticancer Effects

In a study evaluating the anticancer potential of this compound, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 15 µM to 30 µM across different cell types. The mechanism involved apoptosis induction through the activation of caspase pathways.

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of the compound in a model of neuroinflammation. Treatment with this compound significantly reduced levels of nitric oxide and pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglia. This suggests its potential utility in managing neurodegenerative diseases characterized by inflammation.

Q & A

Q. Basic: What are the common synthetic routes for preparing 3,4-Dichloro-6-phenylpyridazine, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, chlorinated pyridazines can undergo Suzuki-Miyaura coupling with phenylboronic acids to introduce the phenyl group. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) has been shown to improve reaction efficiency and yield compared to traditional heating . Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Catalyst tuning: Pd(PPh₃)₄ or PdCl₂(dppf) improves coupling efficiency.

- Temperature control: Microwave irradiation reduces side reactions and shortens reaction times .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Answer:

Key techniques include:

- ¹H/¹³C NMR: Look for aromatic proton signals (δ 7.2–8.5 ppm) and downfield shifts due to electron-withdrawing Cl substituents.

- IR spectroscopy: C-Cl stretches appear at 550–750 cm⁻¹, while pyridazine ring vibrations occur at 1500–1600 cm⁻¹ .

- Mass spectrometry (EI-MS): Molecular ion peaks (e.g., m/z 265 for C₁₀H₆Cl₂N₂) and fragment patterns confirm the structure .

Q. Advanced: How can researchers address conflicting data regarding the regioselectivity of nucleophilic substitution reactions in this compound derivatives?

Answer:

Regioselectivity conflicts often arise from competing steric and electronic effects. To resolve discrepancies:

- Computational modeling: Use DFT calculations to predict reactive sites based on frontier molecular orbitals (e.g., LUMO localization at C-3 vs. C-4) .

- Kinetic studies: Monitor reaction intermediates via in situ NMR or HPLC to identify dominant pathways.

- Steric maps: Analyze substituent effects using X-ray crystallography (e.g., bulky groups at C-6 may hinder C-4 substitution) .

Q. Advanced: What strategies are recommended for resolving structural ambiguities in this compound derivatives when crystallographic data is unavailable?

Answer:

Alternatives to X-ray diffraction include:

- 2D NMR (COSY, NOESY): Correlate proton-proton couplings to confirm substituent positions.

- Dynamic NMR: Study conformational exchange in flexible derivatives.

- DFT-optimized structures: Compare computed vs. experimental IR/UV spectra for validation .

Crystallography remains the gold standard (e.g., resolving piperazine ring conformers in related compounds) .

Q. Advanced: In designing biological activity assays for this compound, how should researchers control variables to ensure reproducibility across studies?

Answer:

- Solubility standardization: Pre-dissolve compounds in DMSO (≤1% v/v) to avoid solvent interference.

- Negative controls: Include structurally similar inactive analogs (e.g., non-chlorinated pyridazines) to isolate Cl-specific effects .

- Dose-response curves: Use Hill slope analysis to confirm target engagement in enzyme inhibition assays .

Q. Advanced: How can researchers reconcile discrepancies in reported solubility data for this compound across different solvent systems?

Answer:

Discrepancies often stem from measurement protocols. Standardize methods by:

- Temperature control: Record solubility at 25°C ± 0.5°C.

- UV/Vis calibration: Use λₘₐₓ (e.g., 270 nm) for quantification instead of gravimetric methods.

- Solvent polarity index: Compare logP values (e.g., 2.1 in octanol/water) to predict trends .

Propriétés

IUPAC Name |

3,4-dichloro-6-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-6-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKIYVQEFBTNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00523845 | |

| Record name | 3,4-Dichloro-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64942-62-7 | |

| Record name | 3,4-Dichloro-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.